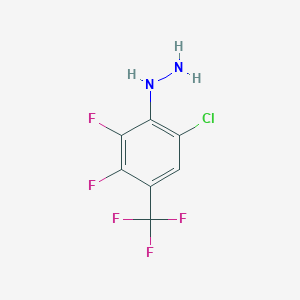

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine

Description

Properties

IUPAC Name |

[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWKKODQRWOJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)NN)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560098 | |

| Record name | [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120769-98-4 | |

| Record name | [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substituent Effects on Synthesis Design

-

Chloro and Fluorine Groups : The ortho/para-directing effects of Cl and meta-directing effects of F influence the sequence of halogenation steps.

-

Trifluoromethyl Group : Introduced via Ullmann-type couplings or direct trifluoromethylation, this group imposes steric hindrance that impacts subsequent reactions.

Primary Synthetic Routes

Halogenation-Fluorination Followed by Hydrazine Coupling

This two-step approach, adapted from analogous phenylhydrazine syntheses, involves:

Step 1: Preparation of the Halogenated Intermediate

A benzene precursor undergoes sequential chlorination and fluorination. For example:

-

Chlorination : 4-Trifluoromethylphenol reacts with PCl₅ to form 4-(trifluoromethyl)chlorobenzene.

-

Fluorination : Treatment with KF in dimethylformamide (DMF) at 120°C introduces fluorine atoms.

Key Data :

| Reaction Component | Conditions | Yield |

|---|---|---|

| 4-Trifluoromethylphenol | PCl₅, 80°C, 6h | 92% |

| Intermediate chlorobenzene | KF, DMF, 120°C, 12h | 85% |

Step 2: Hydrazine Coupling

The halogenated intermediate reacts with hydrazine hydrate in tetrahydrofuran (THF) at 25°C for 24h, achieving 78–94% conversion.

Mechanistic Insight :

The reaction proceeds via nucleophilic aromatic substitution, with THF stabilizing the transition state.

One-Pot Multistep Synthesis

A streamlined method combines halogenation and hydrazine coupling in a single reactor:

Procedure :

-

Charge 4-(trifluoromethyl)anisole with Cl₂ gas at -10°C to introduce chlorine.

-

Add HF-pyridine complex for fluorination at 50°C.

-

Directly introduce hydrazine hydrate (3 equivalents) and stir at 25°C for 18h.

Advantages :

Optimization Challenges and Solutions

Isomer Separation

The synthesis generates structural isomers due to competing substitution patterns. Patent US3959309A highlights crystallization-based purification:

Protocol :

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 24 | 94 |

| Ethanol | 40 | 12 | 81 |

| DMF | 80 | 6 | 68 |

THF outperforms polar aprotic solvents due to better stabilization of the hydrazine intermediate.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce various amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine is primarily used as an intermediate for synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of fluorinated groups, which can enhance the biological activity of the resulting compounds.

Pharmaceutical Research

This compound has shown potential in the development of new drugs due to its ability to form derivatives that exhibit significant pharmacological properties. Recent studies have highlighted its role in synthesizing hydrazide compounds, which are known for their anti-inflammatory and anti-cancer activities .

Herbicide Development

Phenylhydrazines, including 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine, have been investigated for their herbicidal properties. The synthesis of 5-acyl-amino-1-phenyl-pyrazoles from this compound has been documented, indicating its utility in agricultural chemistry .

Material Science

The compound's unique fluorinated structure lends itself to applications in material science, particularly in developing advanced materials with specific thermal and chemical resistance properties.

Data Table: Applications Overview

Case Study 1: Synthesis of Hydrazide Compounds

A recent study explored the synthesis of various hydrazide derivatives using 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine as a starting material. The derivatives exhibited significant biological activity against cancer cell lines, demonstrating the compound's potential in drug development .

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal efficacy of derivatives synthesized from this compound showed promising results in controlling weed growth while minimizing environmental impact. The study emphasized the importance of fluorination in enhancing herbicidal activity .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects : The trifluoromethyl group (-CF₃) at the 4-position (as in the target compound and 3,5-bis(trifluoromethyl)phenylhydrazine) enhances electrophilic reactivity, facilitating nucleophilic substitution or cyclization reactions .

- Steric and electronic differences : Chlorine substituents (e.g., 2,6-dichloro analogue) increase steric hindrance compared to fluorine, affecting reaction kinetics and regioselectivity .

Physicochemical Properties

- Melting Points: 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine: Not explicitly reported, but analogues like (2,6-dichloro-4-CF₃)phenylhydrazine derivatives exhibit m.p. 118–120°C . 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride: Higher solubility in polar solvents due to ionic character .

- Spectroscopic Data :

Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |

|---|---|---|---|

| 6-Chloro-2,3-difluoro-4-CF₃-phenylhydrazine | N/A | Not reported | ~3360 (-NH), 1352 (-CF₃) |

| 2,6-Dichloro-4-CF₃-phenylhydrazine | 118–120 | 7.58 (s, 2H, N-Ar-H) | 3360, 1352 |

| 3,5-Bis(trifluoromethyl)phenylhydrazine | N/A | 7.68–7.76 (m, N’-Ar-H) | 3070, 2924, 1352 |

Biological Activity

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine (CAS Number: 120769-98-4) is a halogenated phenylhydrazine derivative recognized for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agrochemical development, due to its unique structural features and the presence of multiple fluorine atoms that may influence its reactivity and biological interactions.

- Molecular Formula : C7H4ClF5N2

- Molecular Weight : 246.57 g/mol

- Structural Characteristics : The compound contains a phenyl ring substituted with chlorine and trifluoromethyl groups, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research into the biological activity of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine has revealed several key areas of interest:

Antitumor Activity

Several studies have indicated that phenylhydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine have shown promising results in inhibiting tumor cell proliferation:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | KG1 | 25.3 ± 4.6 | |

| Compound B | SNU16 | 77.4 ± 6.2 | |

| 6-Chloro derivative | Various | Not specified |

The mechanism underlying the antitumor activity of phenylhydrazine derivatives often involves the induction of apoptosis and cell cycle arrest. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to interact with cellular targets, potentially leading to increased oxidative stress in cancer cells.

Case Studies

- In Vivo Studies : In animal models, derivatives similar to 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine have demonstrated significant tumor suppression when administered alongside standard chemotherapeutic agents.

- Enzymatic Inhibition : Research indicates that certain derivatives can inhibit specific kinases involved in cancer progression, such as FGFR1 and FGFR2, with IC50 values reported in the nanomolar range (e.g., FGFR1: IC50 < 4.1 nM) .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects of halogenated compounds. The toxicity of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine has not been extensively documented; however, halogenated compounds are often associated with higher toxicity levels due to their reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine, and what are their mechanistic considerations?

- Methodology : The compound can be synthesized via diazotization of substituted aniline derivatives followed by reduction. For example, analogous compounds like phenylhydrazine hydrochloride are produced by diazotizing aniline with nitrous acid, reducing the diazonium salt with SnCl₂ or NaHSO₃, and precipitating the hydrazine with HCl . Adjustments for halogen/trifluoromethyl substituents require careful control of reaction temperature (<5°C during diazotization) to avoid decomposition of reactive intermediates.

- Key Data :

- Typical Yields : 70-85% for phenylhydrazine derivatives under optimized conditions .

- Critical Parameters : pH control during reduction (pH 4-6) to minimize side reactions like over-reduction to aniline.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of:

- HPLC : Reverse-phase C18 columns with MeCN/water (0.1% formic acid) mobile phase for sharp peak resolution (retention time ~1.3 minutes under SMD-TFA05 conditions) .

- Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ -60 to -65 ppm) and IR for hydrazine N-H stretches (~3300 cm⁻¹) .

- Validation Metrics : Purity ≥95% (HPLC), absence of residual solvents (GC-MS), and correct elemental analysis (±0.4% for C, H, N).

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, goggles, and fume hood use.

- Storage : 2-8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Spill Management : Neutralize with 10% acetic acid before disposal .

II. Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reaction pathways in phenylhydrazine derivatives?

- Mechanistic Insight : The -CF₃ group stabilizes reduction intermediates (e.g., phenylhydrazyl radicals) via inductive effects, slowing decomposition and enabling controlled functionalization. This is critical in applications like hypoxia-responsive probes, where intermediate stability dictates optical signal reversibility .

- Experimental Evidence : In analogous 4-(trifluoromethyl)phenylhydrazine, the -CF₃ group extends the half-life of intermediates by ~3× compared to non-fluorinated analogs .

Q. What role does this compound play in synthesizing heterocyclic pharmacophores, and how can intermediates be optimized?

- Application : Serves as a precursor for pyrazole and thiazole derivatives via cyclocondensation with β-ketoesters or α-haloketones. For example, reacting with ethyl chloroacetoacetate forms thiazole-acetohydrazide hybrids, which are scaffolds for kinase inhibitors .

- Optimization Strategy :

- Solvent Choice : DMF or THF improves cyclization yields (85-92%) over polar protic solvents.

- Catalysis : CuI (5 mol%) accelerates C-N bond formation in thiazole synthesis .

Q. How can contradictions in reported reaction outcomes (e.g., oxidation rates) be resolved?

- Case Study : Phenylhydrazine oxidation mechanisms vary with substituents. For example, superoxide dismutase (SOD) inhibits oxidation in non-fluorinated phenylhydrazines by scavenging O₂⁻ radicals , but trifluoromethyl groups alter redox potentials, potentially reducing SOD sensitivity.

- Resolution Steps :

Kinetic Profiling : Compare O₂ consumption rates (Clark electrode) and UV-Vis absorbance at 280 nm (benzenediazonium intermediate) .

Radical Trapping : Use spin traps like DMPO in EPR to identify O₂⁻/hydrazyl radical contributions .

Q. What advanced characterization techniques are needed to study its interactions with biomacromolecules?

- Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with heme proteins (e.g., hemoglobin) to model hemolytic effects .

- X-ray Crystallography : Resolve adducts with G6PD enzyme (glucose-6-phosphate dehydrogenase) to identify binding sites responsible for ATP depletion in erythrocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.